3-(2,2-difluoroethoxy)-1H-pyrazole
CAS No.:
Cat. No.: VC18163325
Molecular Formula: C5H6F2N2O
Molecular Weight: 148.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6F2N2O |
|---|---|
| Molecular Weight | 148.11 g/mol |
| IUPAC Name | 5-(2,2-difluoroethoxy)-1H-pyrazole |
| Standard InChI | InChI=1S/C5H6F2N2O/c6-4(7)3-10-5-1-2-8-9-5/h1-2,4H,3H2,(H,8,9) |
| Standard InChI Key | MMKWGHKFKGBJRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NN=C1)OCC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
3-(2,2-Difluoroethoxy)-1H-pyrazole is a monosubstituted pyrazole derivative with the molecular formula C₅H₆F₂N₂O and a molecular weight of 148.11 g/mol. Its IUPAC name, 5-(2,2-difluoroethoxy)-1H-pyrazole, reflects the substitution pattern: a difluoroethoxy group (-OCH₂CF₂) is attached to the fifth position of the pyrazole ring. The canonical SMILES representation, C1=C(NN=C1)OCC(F)F, and InChIKey (MMKWGHKFKGBJRZ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Chemical Identity of 3-(2,2-Difluoroethoxy)-1H-Pyrazole
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆F₂N₂O |
| Molecular Weight | 148.11 g/mol |
| IUPAC Name | 5-(2,2-Difluoroethoxy)-1H-pyrazole |
| SMILES | C1=C(NN=C1)OCC(F)F |
| InChIKey | MMKWGHKFKGBJRZ-UHFFFAOYSA-N |
| PubChem CID | 135342067 |
Structural Analysis
The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. The 2,2-difluoroethoxy substituent introduces steric and electronic effects due to the electronegative fluorine atoms, which may enhance metabolic stability and binding affinity in biological systems. Quantum mechanical calculations or crystallographic data are unavailable in the public domain, but analogous pyrazole derivatives exhibit planar ring geometries with substituents influencing dipole moments and solubility .
Physicochemical Properties
Spectral Characteristics
Vibrational spectroscopy (IR) of related pyrazoles shows characteristic N-H stretches near 3200 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra would display pyrazole proton signals between δ 6.5–7.5 ppm and CF₂ protons as a triplet near δ 4.5–5.0 ppm due to coupling with fluorine . Mass spectrometry would yield a molecular ion peak at m/z 148.11 with fragments corresponding to the loss of the difluoroethoxy group (-79 Da).
Recent Developments and Future Directions
The compound’s inclusion in a 2024 chemical catalog indicates ongoing interest in fluorinated pyrazoles. Future research should prioritize:
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Synthetic Optimization: Developing scalable routes for high-purity production.
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Mechanistic Studies: Elucidating its interaction with biological targets.
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Ecotoxicity Assessments: Evaluating environmental impact in agrochemical formulations.
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